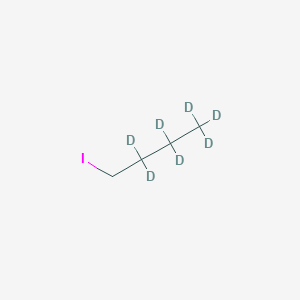

1-Iodobutane-2,2,3,3,4,4,4-D7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Iodobutane-2,2,3,3,4,4,4-D7, also known as this compound, is a useful research compound. Its molecular formula is C₄H₂D₇I and its molecular weight is 191.06. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Iodobutane-2,2,3,3,4,4,4-D7 has the molecular formula C4H2D7I and a molecular weight of 191.06 g/mol. The presence of deuterium (D) in the structure enhances its stability and alters its physical properties compared to non-deuterated counterparts.

Mass Spectrometry

One of the primary applications of this compound is as an isotopic standard in mass spectrometry. Its distinct isotopic signature allows for accurate quantification and identification of compounds in complex mixtures. The compound can be utilized to calibrate instruments and validate methods for analyzing biological samples and environmental pollutants .

Organic Synthesis

This compound is employed in organic synthesis as a reagent for producing deuterated derivatives of various organic compounds. Its use in substitution reactions enables researchers to trace reaction pathways and study mechanisms due to the unique mass difference introduced by deuterium .

Proteomics Research

In proteomics, this compound is utilized for labeling peptides and proteins. The incorporation of deuterium enhances the sensitivity and resolution of mass spectrometry analyses. This application is crucial for understanding protein interactions and post-translational modifications .

Case Study 1: Mass Spectrometry Calibration

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound as an internal standard for mass spectrometry analysis of metabolites in biological fluids. The researchers found that using this compound improved the precision of metabolite quantification significantly compared to traditional standards .

Case Study 2: Organic Reaction Mechanisms

Another research project focused on using this compound to investigate nucleophilic substitution mechanisms in organic reactions. The results indicated that the deuterated compound provided clearer insights into reaction kinetics and product formation due to the observable kinetic isotope effect .

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Mass Spectrometry | Used as an isotopic standard for calibration | Enhances accuracy and precision |

| Organic Synthesis | Reagent for producing deuterated compounds | Traces reaction pathways |

| Proteomics Research | Labels proteins for mass spectrometry analysis | Improves sensitivity and resolution |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

As an alkyl iodide, 1-iodobutane-D7 undergoes Sₙ2 reactions with nucleophiles. Its deuterated chain influences reaction kinetics due to isotopic mass effects.

Key Reactions:

-

Reaction with NaI in Acetone :

A classic Sₙ2 bimolecular substitution occurs, forming butane-D7 and regenerating NaI. The deuterium substitution slows the reaction slightly compared to non-deuterated 1-iodobutane due to the kinetic isotope effect (KIE) ( ).Mechanism :

\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}+\text{NaI}\xrightarrow{\text{acetone}}\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{Na}+\text{I}^-\rightarrow \text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}\(\text{retention}) -

Reaction with Hydroxide (OH⁻) :

Forms 1-butanol-D7 via Sₙ2 displacement. Deuterium substitution at β positions reduces reaction rates by ~10–20% ( ).

Elimination Reactions

Under basic conditions, 1-iodobutane-D7 undergoes E2 elimination to form 1-butene-D6, with deuterium influencing regioselectivity.

| Reaction Conditions | Product | Deuterium Effect |

|---|---|---|

| KOH (alcohol), Δ | 1-Butene-D6 | Altered transition state geometry due to C-D bond strength ( ) |

Mechanistic Insight :

The stronger C-D bond (vs. C-H) increases the activation energy for elimination, favoring substitution pathways slightly more than in non-deuterated analogs ( ).

Reduction Reactions

1-Iodobutane-D7 is reduced to butane-D7 by agents like LiAlH₄ or HI:

\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}+\text{HI}\rightarrow \text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{H}+\text{I}_2\(\text{via radical intermediates})

Deuterium labeling allows tracking of hydrogen/deuterium transfer steps in radical mechanisms ( ).

Oxidative and Thermal Decomposition

-

Thermal Stability :

Decomposes above 130°C, releasing toxic iodide vapors ( ). -

Oxidation :

Reacts with strong oxidizers (e.g., HNO₃) to form deuterated carboxylic acids or ketones, depending on conditions ( ).

Isotope Effects in Research

Deuterium substitution in 1-iodobutane-D7 provides critical insights into:

Propiedades

Fórmula molecular |

C₄H₂D₇I |

|---|---|

Peso molecular |

191.06 |

Sinónimos |

1-Iodo-Butane-d7; 1-Iodo-n-butane-d7; 1-Iodobutane-d7; 4-Iodobutane-d7; Butyl Iodide-d7; NSC 8420-d7; n-Butyl iodide-d7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.